35‑Fold Higher Binding Affinity for Tet Repressor vs. Tetracycline
Anhydrotetracycline (ATC) binds the Tn10‑encoded Tet repressor (TetR) 35‑fold more strongly than tetracycline does [1]. This increased binding is attributed to the oxygen at position 11 and enables more efficient induction at lower concentrations.
| Evidence Dimension | Equilibrium association constant (KA) for Tet repressor binding |
|---|---|
| Target Compound Data | ~35‑fold increase over tetracycline |
| Comparator Or Baseline | Tetracycline |
| Quantified Difference | 35‑fold higher |
| Conditions | In vitro equilibrium binding assay; Mg2+ present |
Why This Matters
Higher affinity enables lower inducer concentrations, reducing both cost and potential off‑target effects in Tet‑On/Off systems.
- [1] Degenkolb J, et al. Structural requirements of tetracycline‑Tet repressor interaction: determination of equilibrium binding constants for tetracycline analogs with the Tet repressor. Antimicrob Agents Chemother. 1991;35(8):1591‑1595. View Source
